Chemical structure and molecular properties of 7-Chloro-2-methylchroman-4-one
Chemical structure and molecular properties of 7-Chloro-2-methylchroman-4-one
The following technical guide details the chemical structure, synthesis, and molecular properties of 7-Chloro-2-methylchroman-4-one .
Pharmacophore Scaffold Analysis & Synthetic Protocols
Executive Summary
7-Chloro-2-methylchroman-4-one (CAS: 111478-32-1) is a halogenated benzopyran derivative serving as a critical intermediate in the synthesis of bioactive heterocycles.[1] Belonging to the chroman-4-one class, this scaffold is structurally distinct from its unsaturated counterpart (chromone) by the saturation of the C2-C3 bond. This saturation introduces a chiral center at C2, offering stereochemical complexity relevant to Structure-Activity Relationship (SAR) studies in drug discovery.
This guide provides a comprehensive technical analysis of the molecule, focusing on its physiochemical properties, acid-catalyzed synthesis, spectroscopic signature, and utility as a precursor for antifungal and anticancer agents.
Chemical Identity & Structure
The molecule features a bicyclic core where a benzene ring is fused to a dihydro-γ-pyrone ring. The "7-chloro" designation places a halogen atom at the meta position relative to the ether oxygen, while the "2-methyl" group introduces steric bulk and chirality adjacent to the ether linkage.
| Property | Data |
| IUPAC Name | 7-Chloro-2-methyl-2,3-dihydro-4H-chromen-4-one |
| CAS Number | 111478-32-1 (Racemic) |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Chiral Center | C2 (Exists as R and S enantiomers; typically synthesized as racemate) |
| SMILES | CC1CC(=O)C2=C(O1)C=C(Cl)C=C2 |
Stereochemical Configuration
The C2 position is a stereogenic center. In the racemic mixture, the methyl group occupies an equatorial position in the most stable half-chair conformation of the pyranone ring to minimize 1,3-diaxial interactions.
Physiochemical Properties
Unlike many solid chromanones, the 7-chloro-2-methyl derivative is often isolated as a viscous oil or low-melting solid, influenced by the disruption of crystal packing forces by the C2-methyl group.
| Parameter | Value / Description |
| Physical State | Viscous Oil to Low-Melting Solid |
| Melting Point | N/A (Oil at RT); Related 7-Cl-chromanone mp: 65-67°C |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) |
| H-Bond Donors | 0 |
Synthetic Pathways
The most robust synthesis involves the acid-catalyzed condensation of 3-chlorophenol with crotonic acid. This "one-pot" approach combines Michael addition and Friedel-Crafts acylation.
Reaction Mechanism
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Esterification/Michael Addition: The phenolic oxygen attacks the activated crotonic acid (or crotonoyl cation) to form the ester or ether intermediate.
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Fries Rearrangement / Cyclization: Under strong acidic conditions (Methanesulfonic acid or PPA), the intermediate undergoes intramolecular Friedel-Crafts acylation. The cyclization occurs para to the activating ether oxygen (position 6 of the phenol), placing the chlorine at position 7 of the final chromanone ring.
Figure 1: Acid-catalyzed synthesis pathway from 3-chlorophenol and crotonic acid.
Experimental Protocol (Methanesulfonic Acid Route)
Reagents: 3-Chlorophenol (1.0 eq), Crotonic Acid (1.2 eq), Methanesulfonic Acid (solvent/catalyst).
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Setup: Charge a round-bottom flask with 3-chlorophenol and crotonic acid.
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Acid Addition: Add Methanesulfonic acid (approx. 5-10 volumes) slowly.
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Heating: Heat the mixture to 90–100°C for 16–20 hours.
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Quench: Cool the reaction to 0°C and pour slowly onto crushed ice/water.
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Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3x).
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Wash: Wash organics with 1N NaOH (to remove unreacted phenol/acid), water, and brine.
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Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to obtain the product as a pale yellow oil.[2]
Spectroscopic Characterization
The structural integrity is validated via ¹H NMR, characterized by the ABX pattern of the aliphatic protons and the specific aromatic substitution pattern.
¹H NMR Data (400 MHz, CDCl₃) - Simulated Profile
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.82 | Doublet (J=8.6 Hz) | 1H | H-5 | Deshielded by C=O (peri-effect) |
| 7.00 | dd (J=8.6, 2.0 Hz) | 1H | H-6 | Ortho/Meta coupling |
| 6.92 | Doublet (J=2.0 Hz) | 1H | H-8 | Shielded, meta to Cl |
| 4.55 | Multiplet | 1H | H-2 | Methine next to Oxygen |
| 2.68 | dd (J=16.8, 11.2 Hz) | 1H | H-3a | Methylene (diastereotopic) |
| 2.55 | dd (J=16.8, 3.5 Hz) | 1H | H-3b | Methylene (diastereotopic) |
| 1.52 | Doublet (J=6.3 Hz) | 3H | -CH₃ | Methyl group at C2 |
Key Diagnostic Signals:
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The doublet at ~1.5 ppm confirms the presence of the 2-methyl group.
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The downfield shift of H-5 (~7.8 ppm) confirms the formation of the ketone at C4.
Biological Potential & Applications
The 7-chloro-2-methylchroman-4-one scaffold acts as a "privileged structure" in medicinal chemistry.
Pharmacophore Mapping[4]
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7-Chloro: Provides lipophilicity and metabolic stability; acts as a handle for palladium-catalyzed cross-coupling (Buchwald-Hartwig) to introduce amines for solubility.
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C4 Carbonyl: Essential H-bond acceptor; site for condensation with hydrazines/amines to form Schiff bases (antimicrobial activity).
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C2 Methyl: Increases metabolic stability by blocking oxidation at the alpha-position relative to oxygen.
Therapeutic Areas
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Antifungal Agents: Derivatives condensed with thiazoles or hydrazines show potency against Candida albicans by inhibiting ergosterol synthesis.
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Sirtuin Inhibitors: Substituted chroman-4-ones are explored as selective inhibitors of SIRT2, a target in neurodegenerative diseases (Parkinson’s).
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Anticancer: The scaffold serves as a precursor to homoisoflavonoids, which exhibit cytotoxicity against colorectal cancer cell lines.
Figure 2: Derivatization pathways and associated biological activities.
References
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Synthesis of Chromanones: Method of obtaining novel chromate and thiochromate methylene carboxylic derivatives. Patent PL148082B1. (Confirming acid-catalyzed synthesis from phenols and crotonic acid).
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CAS Registry: 7-chloro-2-methyl-4-chromanone (CAS 111478-32-1).[1] MolAid Chemical Database.
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Sirtuin Inhibition: Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry (via PMC).
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Antimicrobial Activity: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Molecules.
